Cas no 1033693-06-9 (1,5-dimethyl-1H-indazole-3-carboxylic acid)
1,5-dimethyl-1H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,5-dimethyl-1H-indazole-3-carboxylic acid
- 1,5-DIMETHYL-1H-INDAZOLE-3-CARBOXYLICACID
- CS-0363774
- CCG-344320
- SCHEMBL10254085
- 1,5-dimethylindazole-3-carboxylic acid
- AKOS006303852
- 1033693-06-9
- DB-328766
-
- MDL: MFCD10686580
- Inchi: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14)
- InChI Key: WNBAJBKNPZUTIB-UHFFFAOYSA-N
- SMILES: OC(C1C2C=C(C)C=CC=2N(C)N=1)=O
Computed Properties
- Exact Mass: 190.074227566g/mol
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
1,5-dimethyl-1H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D475068-10mg |
1,5-Dimethyl-1H-indazole-3-carboxylic Acid |
1033693-06-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475068-50mg |
1,5-Dimethyl-1H-indazole-3-carboxylic Acid |
1033693-06-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D475068-100mg |
1,5-Dimethyl-1H-indazole-3-carboxylic Acid |
1033693-06-9 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Ambeed | A226697-1g |
1,5-Dimethyl-1H-indazole-3-carboxylic acid |
1033693-06-9 | 98% | 1g |
$290.0 | 2024-04-26 | |
| Chemenu | CM484609-1g |
1,5-Dimethyl-1H-indazole-3-carboxylic acid |
1033693-06-9 | 98% | 1g |
$431 | 2023-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6750-1G |
1,5-dimethyl-1H-indazole-3-carboxylic acid |
1033693-06-9 | 95% | 1g |
¥ 1,920.00 | 2023-03-31 |
1,5-dimethyl-1H-indazole-3-carboxylic acid Suppliers
1,5-dimethyl-1H-indazole-3-carboxylic acid Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 1,5-dimethyl-1H-indazole-3-carboxylic acid
1,5-Dimethyl-1H-Indazole-3-Carboxylic Acid: An Overview of CAS No. 1033693-06-9
1,5-Dimethyl-1H-indazole-3-carboxylic acid (CAS No. 1033693-06-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structure of 1,5-dimethyl-1H-indazole-3-carboxylic acid makes it an attractive candidate for the development of novel therapeutic agents.
The chemical structure of 1,5-dimethyl-1H-indazole-3-carboxylic acid consists of a core indazole ring with two methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position. This arrangement provides a balanced combination of hydrophobic and hydrophilic properties, which is crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group can also serve as a functional handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities.
Recent studies have highlighted the potential of 1,5-dimethyl-1H-indazole-3-carboxylic acid in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that 1,5-dimethyl-1H-indazole-3-carboxylic acid effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, 1,5-dimethyl-1H-indazole-3-carboxylic acid has also shown promise in cancer research. A study published in Cancer Letters in 2021 demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer. These findings suggest that 1,5-dimethyl-1H-indazole-3-carboxylic acid could be a valuable lead compound for the development of new anticancer drugs.
The versatility of 1,5-dimethyl-1H-indazole-3-carboxylic acid extends beyond its direct biological activities. Its chemical structure can be readily modified to enhance its potency and selectivity for specific targets. For example, researchers have synthesized several derivatives by attaching different functional groups to the carboxylic acid moiety or by modifying the methyl groups on the indazole ring. These modifications have led to compounds with improved pharmacological properties and reduced side effects.
In terms of synthetic methods, 1,5-dimethyl-1H-indazole-3-carboxylic acid can be prepared through various routes. One common approach involves the condensation of 2-methylindole with ethyl acetoacetate followed by cyclization and decarboxylation steps. Another method involves the reaction of 2-methylindole with dimethyl acetylenedicarboxylate (DMAD) followed by hydrolysis and decarboxylation. These synthetic strategies provide researchers with flexible options for large-scale production and further chemical modifications.
The safety profile of 1,5-dimethyl-1H-indazole-3-carboxylic acid has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 1,5-dimethyl-1H-indazole-3-carboxylic acid (CAS No. 1033693-06-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, underscoring its significance in modern drug discovery efforts.
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